

Technical Guide: Safety, Handling, and Synthesis Integration of Boc- α -Methyl-D-Aspartic Acid

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Compound of Interest

Compound Name:	<i>Boc-alpha-methyl-D-aspartic acid</i>
CAS No.:	1217826-44-2
Cat. No.:	B1436635

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Executive Summary & Compound Identity

Boc- α -methyl-D-aspartic acid (Boc-2-methyl-D-aspartic acid) is a specialized, sterically hindered amino acid derivative used primarily in the synthesis of peptidomimetics to restrict conformational flexibility and increase metabolic stability against proteases.

Unlike standard amino acids, the presence of the α -methyl group creates a quaternary carbon center. This structural feature significantly alters its chemical reactivity (making coupling difficult) and its biological profile (potential NMDA receptor modulation). This guide addresses the specific safety protocols and synthetic maneuvers required to handle this compound effectively.

Physicochemical Profile

Property	Specification	Notes
Chemical Name	N- α -t-Butoxycarbonyl- α -methyl-D-aspartic acid	Quaternary carbon at α -position.[1][2][3][4]
CAS Number	1217826-44-2 (Boc-form) / 2792-66-7 (Parent acid)	Note: CAS may vary by salt/ester form.
Molecular Formula	C ₁₀ H ₁₇ NO ₆	MW: ~247.25 g/mol
Appearance	White to off-white crystalline powder	Hygroscopic.
Solubility	Soluble in DMF, DMSO, NMP; Low in Water/DCM	Dissolution rate is slower than non-methylated analogs.
Chirality	D-Enantiomer	Critical for NMDA receptor studies.

Safety Assessment & Toxicology (E-E-A-T)

Critical Warning: While the Boc-group reduces immediate bioavailability, the parent compound (α -methyl-D-aspartic acid) is a structural analog of NMDA (N-methyl-D-aspartic acid) and may exhibit excitotoxic activity if hydrolyzed or metabolized.

Biological Hazard Profile

- NMDA Receptor Modulation:** The parent acid is a known inhibitor of argininosuccinate synthase and interacts with glutamate receptors. Inhalation or systemic absorption of the dust could theoretically trigger excitotoxic pathways.
- Metabolic Stability:** The α -methyl group prevents normal enzymatic degradation (transamination), potentially leading to bioaccumulation if ingested.

Handling Protocols

- Respiratory Protection:** Mandatory N95 (US) or P2 (EU) respirator when handling powder. The dust is considered a bioactive hazard.

- Skin/Eye Defense: Nitrile gloves (double-gloving recommended during weighing) and safety goggles.
- Containment: All weighing and transfer operations must be performed inside a fume hood or a powder containment enclosure.

Storage & Stability Protocol

The steric bulk of the α -methyl group does not protect the compound from moisture-induced degradation. In fact, hydrolysis of the side-chain carboxylic acid or the Boc-group can occur if stored improperly.

- Temperature: Store at -20°C . Long-term stability is significantly compromised at room temperature.
- Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to "caking" and hydrolysis.
- Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold solid.

Operational Handling & Synthesis Integration

Field-Proven Insight: The primary failure mode when using Boc- α -methyl-D-aspartic acid is incomplete coupling. The α -methyl group acts as a steric shield, blocking the approach of the incoming amine (if the Asp is the electrophile) or the activating reagent.

Solubility Optimization

Do not attempt to dissolve in DCM alone.

- Recommended Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
- Concentration: Maintain $< 0.2\text{ M}$ to prevent aggregation, which is common with hydrophobic, hindered amino acids.

Critical Synthesis Protocol: The "Turbo-Coupling" Strategy

Standard DCC/HOBt or even HBTU protocols often yield <20% conversion for α -methyl amino acids. Use the following optimized workflow:

- Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP. These are stronger activating agents that generate a more reactive ester.
- Base: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization (though α -methyls are resistant to racemization, HOAt speeds up the reaction).
- Reaction Time: Extend coupling time to 2–4 hours (vs. standard 30 min).
- Double Coupling: MANDATORY. Perform the coupling reaction twice.
 - Cycle 1: 2 hours with HATU/HOAt.
 - Cycle 2: Drain and repeat with fresh reagents for 2 hours.
- Temperature: If using solid-phase synthesis (SPPS), heat the reaction vessel to 50°C (microwave or conventional heating) to overcome the steric energy barrier.

Deprotection Watchout

Upon removal of the Boc group (using TFA), the resulting free amine is attached to a quaternary carbon.

- Implication: This amine is extremely unreactive due to steric crowding.
- Next Step: When coupling the next amino acid onto the N-terminus of the α -methyl-Asp, you must again use the "Turbo-Coupling" protocol (HATU/Heat/Double Couple).

Visualizations & Workflows

Diagram 1: Steric Hindrance & Coupling Logic

This diagram illustrates why standard coupling fails. The α -methyl group (red) physically blocks the reaction center, necessitating high-energy coupling agents (HATU).

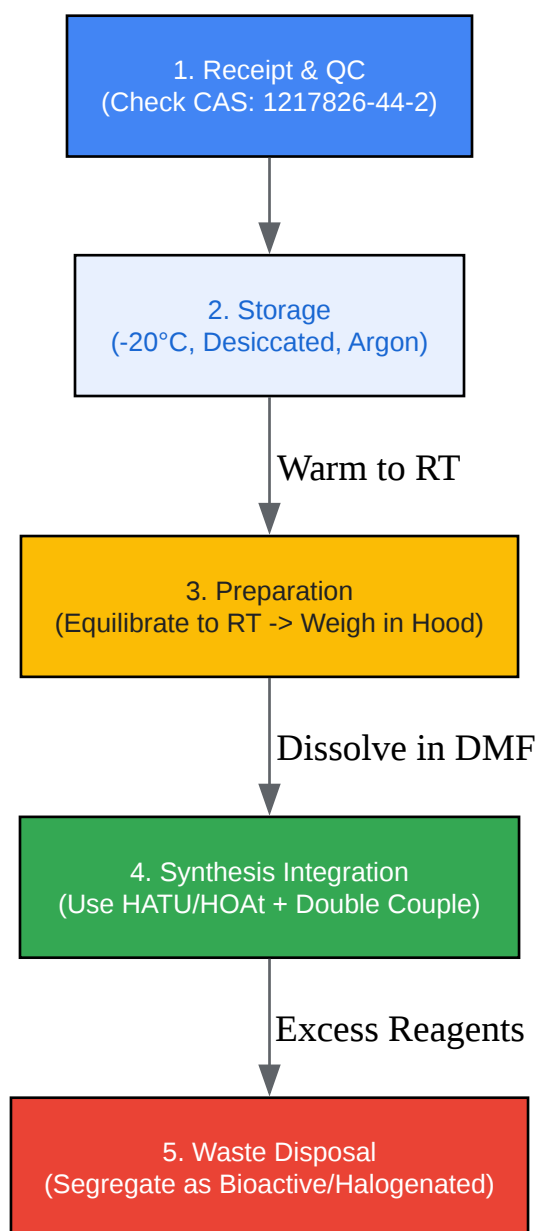


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Caption: The α -methyl group creates a "Steric Barrier" that deflects standard reagents. High-energy protocols (HATU/Heat) are required to breach this barrier.

Diagram 2: Safe Handling & Usage Lifecycle

A self-validating workflow ensuring safety and chemical integrity from receipt to disposal.



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Caption: Lifecycle management emphasizes temperature equilibration before opening to prevent hydrolysis.

Emergency Response & Waste Disposal

Scenario	Protocol
Inhalation	Immediate: Move to fresh air. The compound is a potential glutamate analog; monitor for neurological symptoms (dizziness, agitation). Consult a physician.
Skin Contact	Wash with soap and water for 15 minutes. Do not use solvent (ethanol/DMSO) as this may increase transdermal absorption.
Spill Cleanup	Dampen with water to prevent dust. Sweep into a closed container. Treat waste as P-listed (acutely toxic) equivalent until proven otherwise due to NMDA structural similarity.
Disposal	Incineration in a chemical combustor equipped with an afterburner and scrubber. Do not dispose of in general trash or aqueous waste streams.

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